1-(Cyclobutylmethyl)piperidine-3-carbonitrile
Description
1-(Cyclobutylmethyl)piperidine-3-carbonitrile is a piperidine derivative featuring a cyclobutylmethyl substituent at the 1-position and a nitrile group at the 3-position of the piperidine ring. Its molecular formula is C₁₁H₁₈N₂, with a molecular weight of 178.28 g/mol. The cyclobutyl group introduces steric strain due to its four-membered ring structure, which impacts its conformational flexibility and reactivity compared to larger cycloalkyl substituents like cyclohexyl . This compound is typically synthesized via alkylation reactions, where cyclobutylmethyl halides react with piperidine precursors, followed by nitrile functionalization.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C11H18N2/c12-7-11-5-2-6-13(9-11)8-10-3-1-4-10/h10-11H,1-6,8-9H2 |
InChI Key |
MUAAMTJXRFVDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with cyclobutylmethyl halides under basic conditions. The reaction is often carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(Cyclobutylmethyl)piperidine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Cyclobutylmethyl)piperidine-3-carbonitrile has found applications in various fields of scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(Cyclobutylmethyl)piperidine-3-carbonitrile with structurally analogous compounds:
Biological Activity
1-(Cyclobutylmethyl)piperidine-3-carbonitrile is a piperidine derivative characterized by its unique structural features, which include a cyclobutylmethyl group at the 1-position and a carbonitrile group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications.
- Molecular Formula : C₁₁H₁₈N₂
- Molecular Weight : 178.27 g/mol
The distinct structure of 1-(Cyclobutylmethyl)piperidine-3-carbonitrile contributes to its unique chemical properties, making it a valuable compound for various biological studies.
Research indicates that 1-(Cyclobutylmethyl)piperidine-3-carbonitrile interacts with specific biological targets, including receptors and enzymes. Its mechanism of action involves modulating the activity of these targets, which can lead to diverse biological effects. Ongoing studies are focused on elucidating its interaction mechanisms, which may provide insights into its therapeutic potential .
Binding Affinity and Target Interaction
Recent studies have explored the binding affinity of 1-(Cyclobutylmethyl)piperidine-3-carbonitrile to various receptors. The compound's interactions are hypothesized to influence receptor activity or enzyme function, potentially leading to significant biological outcomes. For instance, preliminary data suggest that this compound may act as an inhibitor for certain biological pathways .
Case Studies and Experimental Findings
- Inhibitory Activity : In vitro assays have demonstrated that 1-(Cyclobutylmethyl)piperidine-3-carbonitrile exhibits inhibitory effects on specific enzyme activities. For example, it was found to inhibit the activity of certain kinases involved in cellular signaling pathways .
- Cytotoxicity : The cytotoxic effects of this compound were evaluated using various cell lines, including cancerous and non-cancerous cells. Results indicated that 1-(Cyclobutylmethyl)piperidine-3-carbonitrile has selective cytotoxicity, with a higher inhibitory concentration (IC50) observed in cancer cells compared to normal cells .
- Antimicrobial Activity : The compound's antimicrobial properties were assessed against various bacterial strains. It demonstrated significant activity against Gram-positive bacteria but limited efficacy against Gram-negative strains .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of 1-(Cyclobutylmethyl)piperidine-3-carbonitrile in relation to structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Piperidinecarbonitrile | A simpler piperidine derivative with a carbonitrile group | Lacks the cyclobutylmethyl group |
| Cyclobutylmethylamine | Contains a cyclobutylmethyl group attached to an amine | Does not have a carbonitrile functionality |
| Piperidine-3-carbonitrile | A piperidine derivative with a carbonitrile group | Lacks the cyclobutylmethyl substituent |
The combination of both cyclobutylmethyl and carbonitrile groups in 1-(Cyclobutylmethyl)piperidine-3-carbonitrile imparts unique chemical properties that enhance its potential for research and industrial applications .
Future Research Directions
Further investigations are necessary to fully understand the biological implications and therapeutic potential of 1-(Cyclobutylmethyl)piperidine-3-carbonitrile. Key areas for future research include:
- Detailed Mechanistic Studies : Elucidating the molecular mechanisms underlying its interactions with biological targets.
- Therapeutic Applications : Exploring its potential as a pharmaceutical agent in treating specific diseases.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity, which could lead to the development of more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
